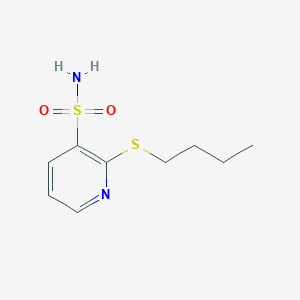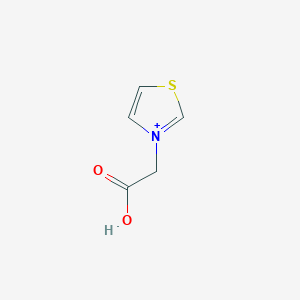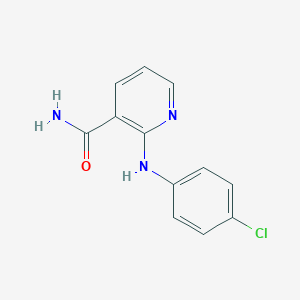
2-(4-Chloroanilino)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloroanilino)nicotinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the family of nicotinamide analogs and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(4-Chloroanilino)nicotinamide is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by inhibiting various enzymes and signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
2-(4-Chloroanilino)nicotinamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as PARP-1, SIRT1, and HDACs. This compound has also been found to modulate various signaling pathways such as NF-κB, MAPK, and PI3K/Akt.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-Chloroanilino)nicotinamide in lab experiments include its high potency and specificity towards various enzymes and signaling pathways. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Chloroanilino)nicotinamide. These include investigating its potential use in combination with other therapeutic agents, exploring its effects on other signaling pathways, and optimizing its pharmacokinetic properties for clinical use. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential use in the treatment of various diseases.
Conclusion:
In conclusion, 2-(4-Chloroanilino)nicotinamide is a promising compound that has potential therapeutic properties. Its ability to inhibit various enzymes and signaling pathways makes it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and to determine its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of 2-(4-Chloroanilino)nicotinamide involves the reaction of 4-chloroaniline with nicotinoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
2-(4-Chloroanilino)nicotinamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic activities. This compound has also been investigated for its potential use in the treatment of various diseases such as cancer, inflammation, and diabetes.
Eigenschaften
Produktname |
2-(4-Chloroanilino)nicotinamide |
|---|---|
Molekularformel |
C12H10ClN3O |
Molekulargewicht |
247.68 g/mol |
IUPAC-Name |
2-(4-chloroanilino)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H10ClN3O/c13-8-3-5-9(6-4-8)16-12-10(11(14)17)2-1-7-15-12/h1-7H,(H2,14,17)(H,15,16) |
InChI-Schlüssel |
FJVCXMXKUZAAEY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)NC2=CC=C(C=C2)Cl)C(=O)N |
Kanonische SMILES |
C1=CC(=C(N=C1)NC2=CC=C(C=C2)Cl)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(3-Methylphenyl)sulfanyl]-3-pyridinylamine](/img/structure/B215141.png)
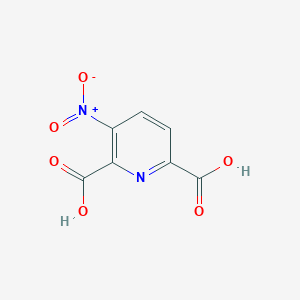
![N-acetyl-2-[4-chloro-3-(trifluoromethyl)anilino]-3-pyridinesulfonamide](/img/structure/B215146.png)
![2-[4-chloro-3-(trifluoromethyl)anilino]-N-propionyl-3-pyridinesulfonamide](/img/structure/B215147.png)
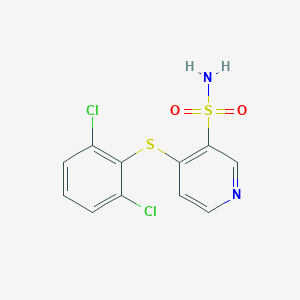
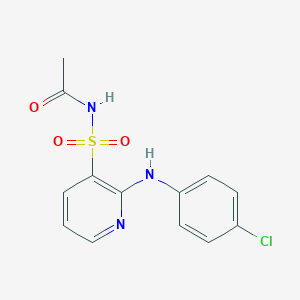
![4-[(3-Methylphenyl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215151.png)
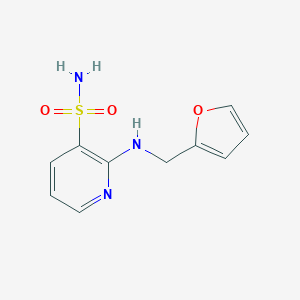
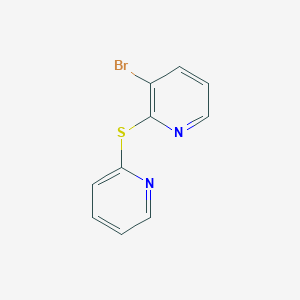
![3-Chloro-2-[(4-methylpyridin-2-yl)sulfanyl]pyridine](/img/structure/B215154.png)
![3-Bromo-2-[(3-methylpyridin-2-yl)sulfanyl]pyridine](/img/structure/B215156.png)
![3-Iodo-2-[(4-methylpyridin-2-yl)sulfanyl]pyridine](/img/structure/B215157.png)
